molecular formula C22H18N4O4 B11946611 2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline

2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline

Cat. No.: B11946611
M. Wt: 402.4 g/mol
InChI Key: TVQIFXCUIJRTMA-UHFFFAOYSA-N
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Description

2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of nitro groups and imine linkages, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline typically involves the condensation of 2-methyl-4-nitroaniline with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is facilitated by the presence of a catalyst, such as acetic acid or sodium acetate, which promotes the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline involves its interaction with specific molecular targets. The nitro groups and imine linkages play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine

Uniqueness

2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline is unique due to its specific arrangement of nitro groups and imine linkages, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-[4-[(2-methyl-4-nitrophenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C22H18N4O4/c1-15-11-19(25(27)28)7-9-21(15)23-13-17-3-5-18(6-4-17)14-24-22-10-8-20(26(29)30)12-16(22)2/h3-14H,1-2H3

InChI Key

TVQIFXCUIJRTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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